Aspergione A -

Aspergione A

Catalog Number: EVT-1584213
CAS Number:
Molecular Formula: C16H18O4
Molecular Weight: 274.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aspergione A is a natural product found in Neopetrosia chaliniformis with data available.
Overview

Aspergione A is a naturally occurring compound that belongs to the class of secondary metabolites produced by certain fungi, particularly within the genus Aspergillus. This compound has garnered interest due to its potential biological activities and applications in various scientific fields, including medicine and agriculture.

Source

Aspergione A is primarily isolated from fungal species, particularly those belonging to the Aspergillus genus. These fungi are commonly found in soil and decaying organic matter, making them a rich source of bioactive compounds. The specific isolation and characterization of Aspergione A have been documented in various studies, highlighting its unique chemical properties and potential uses.

Classification

Aspergione A can be classified as a polyketide, a type of compound synthesized through the polyketide biosynthetic pathway. Polyketides are known for their diverse structures and biological activities, which include antibacterial, antifungal, and cytotoxic properties.

Synthesis Analysis

Methods

The synthesis of Aspergione A has been achieved through both natural extraction from fungal sources and total synthesis in the laboratory. The total synthesis involves several steps that require careful planning and execution to ensure high yield and purity of the final product.

Technical Details

The synthetic route typically involves the following steps:

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds.
  2. Reagents: Various reagents such as acids, bases, and coupling agents are used throughout the process.
  3. Reaction Conditions: Temperature, time, and solvent choice are critical factors that influence the reaction outcomes.
Molecular Structure Analysis

Structure

The molecular structure of Aspergione A is characterized by a complex arrangement of carbon rings and functional groups that contribute to its biological activity. The compound's structure can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Data

The structural formula of Aspergione A includes multiple chiral centers, which necessitates careful stereochemical consideration during synthesis. The NMR data typically reveal distinct chemical shifts corresponding to various hydrogen environments within the molecule.

Chemical Reactions Analysis

Reactions

Aspergione A undergoes several chemical reactions that can modify its structure or enhance its biological activity. Common reactions include:

  • Hydroxylation: Introduction of hydroxyl groups can increase solubility and reactivity.
  • Esterification: Formation of esters can enhance stability or alter pharmacokinetics.

Technical Details

The reaction mechanisms often involve electrophilic aromatic substitution or nucleophilic addition processes. Detailed mechanistic studies are essential to understand how these reactions affect the compound's properties.

Mechanism of Action

Process

The mechanism of action for Aspergione A involves interaction with biological targets at the cellular level. It may exert its effects through:

  • Inhibition of enzyme activity: Compounds like Aspergione A can inhibit key enzymes involved in metabolic pathways.
  • Modulation of cell signaling pathways: This can lead to altered cellular responses.

Data

Experimental data supporting these mechanisms often come from in vitro studies where Aspergione A is tested against various cell lines to observe changes in growth or viability.

Physical and Chemical Properties Analysis

Physical Properties

Aspergione A is typically described as a crystalline solid with specific melting points that vary depending on purity. Its solubility in various solvents is also a crucial property for practical applications.

Chemical Properties

The compound exhibits stability under normal conditions but may degrade upon exposure to extreme pH or temperature. Its reactivity profile includes susceptibility to oxidation and reduction reactions.

Relevant data from studies indicate that Aspergione A's stability and solubility profiles make it suitable for formulation in pharmaceutical applications .

Applications

Scientific Uses

Aspergione A has potential applications in:

  • Pharmaceutical Development: Due to its bioactive properties, it may serve as a lead compound for drug development targeting various diseases.
  • Agricultural Science: Its antifungal properties could be harnessed in developing biopesticides.
  • Biotechnology: Utilization in fermentation processes for producing other valuable metabolites.

Research continues to explore these applications, emphasizing the need for further studies to fully understand the potential benefits of Aspergione A in various fields .

Introduction to Aspergione A: Contextualizing Research Significance

Aspergione A is a structurally novel polyketide secondary metabolite isolated from marine-derived Aspergillus glaucus fungi. Characterized by a distinctive naphtho[1,2,3-de]chromene-2,7-dione skeleton, this compound exhibits significant bioactivity against diverse cancer cell lines (A-549, HL-60, BEL-7402, P388) in preliminary studies [7]. Its discovery adds to the growing repertoire of fungal-derived therapeutics, underscoring the biotechnological potential of marine microbial resources. Research on Aspergione A bridges critical gaps in natural product biochemistry, particularly in elucidating cryptic biosynthetic pathways and harnessing genomic tools for yield optimization.

Historical Discovery and Taxonomic Origins in Microbial Systems

Aspergione A was first isolated in 2007 from Aspergillus glaucus strain HB1-19 (CCTCC M 206022), obtained from marine sediments in China’s coastal regions [7]. Taxonomic profiling classifies it within the Aspergillus section Glaucus, a group renowned for extremotolerance and prolific secondary metabolism. Marine adaptations in this strain likely drive unique chemical defenses, as evidenced by Aspergione A’s anthraquinone-derived architecture—a feature shared with terrestrial Aspergillus metabolites (e.g., aflatoxins) but with distinct oxidation and ring fusion patterns [7] [4].

Key Taxonomic and Isolation Data:Table 1: Origins and Characteristics of Aspergione A-Producing Fungi

Strain DesignationIsolation SourceTaxonomic ClassificationCultivation System
HB1-19 (CCTCC M 206022)Marine sedimentAspergillus glaucusSubmerged fermentation
Unspecified lab strainsAlgal-bacterial co-culturesAspergillus section GlaucusOutdoor mesocosms

Marine-derived Aspergillus spp. thrive in complex algal-bacterial ecosystems, where microbial competition potentially induces cryptic biosynthetic pathways [9]. Strain HB1-19 was cultivated in artificial seawater-based media, with mannitol, maltose, and monosodium glutamate as carbon/nitrogen sources—conditions mimicking marine nutrient constraints [7].

Current Gaps in Biosynthetic Pathway Elucidation

The Aspergione A biosynthetic pathway remains partially resolved, though inhibitor studies confirm its origin from the polyketide pathway. Key unresolved aspects include:

Polyketide Synthase (PKS) Architecture

Aspergione A is synthesized via a type I iterative PKS, analogous to systems in A. nidulans (e.g., asperfuranone biosynthesis involving HR-PKS and NR-PKS collaboration) [10]. However, the specific PKS domains in A. glaucus remain unannotated. Critical unknowns include:

  • Starter unit specificity: Acetyl-CoA vs. malonyl-CoA incorporation.
  • Reduction domains: Ketoreductase (KR) or dehydratase (DH) involvement in forming Aspergione A’s reduced rings.
  • Chain-length control: Mechanisms dictating C27 backbone assembly [7].

Post-PKS Modifications

Aspergione A’s naphthochromene skeleton requires oxidative ring rearrangement and furan formation. Candidate enzymes (e.g., cytochrome P450s, FAD-dependent oxidases) are hypothesized but unverified. Inhibitor studies using cerulenin (a β-ketoacyl synthase blocker) and iodoacetamide (acyltransferase inhibitor) abolish Aspergione A production, confirming PKS dependence [7].

Cluster Regulation and Localization

Unlike characterized gene clusters (e.g., A. nidulans afo cluster for asperfuranone), Aspergione A’s genetic basis is unmapped. Transcriptional regulators—similar to Zn₂Cys₆ activators in A. nidulans—likely control expression but remain unidentified [10]. Low native yields (<12 mg/L) suggest tight regulatory suppression under lab conditions [7].

Table 2: Key Unresolved Aspects of Aspergione A Biosynthesis

Biosynthetic StageUnknown ElementsExperimental Evidence Gaps
PKS assemblyDomain composition, iteration rulesGene knockout, heterologous expression
Tailoring stepsOxidase genes, methylation timingEnzyme purification, in vitro assays
Cluster regulationTranscription factors, epigenetic controlChromatin immunoprecipitation, RNA-seq

Theoretical Implications for Natural Product Discovery

Aspergione A exemplifies broader challenges and opportunities in microbial natural product research:

Genomic Mining for Cryptic Pathways

Silent gene clusters—like those proposed for Aspergione A—dominate fungal genomes. Aspergillus spp. harbor 27–60 putative secondary metabolite clusters, >70% of which are transcriptionally dormant under standard culture [10]. Strategies to activate them include:

  • Heterologous expression: Porting clusters into tractable hosts (e.g., A. nidulans) with optimized promoters.
  • Transcriptional engineering: Overexpressing pathway-specific activators (e.g., alcA(p)-driven induction of CtnR-like regulators) [10].
  • Epigenetic modulation: Using histone deacetylase inhibitors to derepress cluster expression.

Pathway Engineering for Yield Optimization

Precursor feeding experiments in A. glaucus demonstrated a 3.5-fold Aspergione A increase upon adding aspartate + glutamine—substrates for asparagine biosynthesis [7]. This aligns with "two-way pathway regulation":

  • Precursor influx: Boosting polyketide substrates (e.g., acetyl-CoA).
  • Competitive pathway suppression: Inhibiting mevalonate pathways (e.g., with compactin) to redirect resources [7].

Table 3: Strategies for Aspergione A Yield Enhancement

ApproachInterventionObserved Outcome
Precursor feedingAspartate + glutamine in minimal media↑ Aspergione A synthesis
Competitive inhibitionCompactin (mevalonate pathway blocker)↑ Acetyl-CoA flux to PKS
Simulated microbial competitionCoculture with Streptomyces spp.Unknown (theoretically promising)

Ecological and Structural Diversity

Marine-derived Aspergillus strains evolve distinct biosynthetic capabilities due to salinity, oligotrophy, and microbial competition. Aspergione A’s fused chromene system is rare in terrestrial fungi, suggesting marine-specific oxidative adaptations [7] [9]. This highlights marine ecosystems as underexplored reservoirs for structurally novel polyketides.

Properties

Product Name

Aspergione A

IUPAC Name

10-methoxy-2,3,8-trimethyl-8,10-dihydro-7H-pyrano[4,3-h]chromen-4-one

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

InChI

InChI=1S/C16H18O4/c1-8-7-11-5-6-12-14(17)9(2)10(3)20-15(12)13(11)16(18-4)19-8/h5-6,8,16H,7H2,1-4H3

InChI Key

KNTFURPASNMXEY-UHFFFAOYSA-N

Synonyms

aspergione A

Canonical SMILES

CC1CC2=C(C(O1)OC)C3=C(C=C2)C(=O)C(=C(O3)C)C

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